molecular formula C27H26Sn B14432913 Triphenyl(2-phenylpropyl)stannane CAS No. 79523-79-8

Triphenyl(2-phenylpropyl)stannane

Cat. No.: B14432913
CAS No.: 79523-79-8
M. Wt: 469.2 g/mol
InChI Key: DOVFSCMBHCKQDD-UHFFFAOYSA-N
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Description

Triphenyl(2-phenylpropyl)stannane is an organotin compound characterized by a central tin (Sn) atom bonded to three phenyl groups and a 2-phenylpropyl substituent. The 2-phenylpropyl moiety likely enhances lipophilicity, influencing solubility and reactivity in organic solvents. Organotin compounds like this are often explored for applications in catalysis, polymer stabilization, or materials science due to their tunable steric and electronic properties.

Properties

CAS No.

79523-79-8

Molecular Formula

C27H26Sn

Molecular Weight

469.2 g/mol

IUPAC Name

triphenyl(2-phenylpropyl)stannane

InChI

InChI=1S/C9H11.3C6H5.Sn/c1-8(2)9-6-4-3-5-7-9;3*1-2-4-6-5-3-1;/h3-8H,1H2,2H3;3*1-5H;

InChI Key

DOVFSCMBHCKQDD-UHFFFAOYSA-N

Canonical SMILES

CC(C[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Triphenyl(2-phenylpropyl)stannane can be synthesized through various methods, including the Stille coupling reaction. This reaction involves the coupling of an organotin compound with an organic halide in the presence of a palladium catalyst. The general reaction conditions include the use of a palladium phosphine catalyst and a suitable solvent, such as tetrahydrofuran (THF) or toluene .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Stille coupling reactions. The process requires careful control of reaction conditions to ensure high yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Triphenyl(2-phenylpropyl)stannane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield organotin oxides, while substitution reactions can produce a variety of functionalized organotin compounds .

Mechanism of Action

The mechanism of action of Triphenyl(2-phenylpropyl)stannane involves its ability to participate in various chemical reactions. The tin atom in the compound can form stable bonds with carbon, oxygen, and other elements, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

A comparison of Triphenyl(2-phenylpropyl)stannane with structurally related organotin and aryl-substituted compounds is outlined below:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Physical State (Observed) Key Applications Toxicity Profile
This compound* C₂₇H₂₈Sn (inferred) ~475 (estimated) 3 phenyl + 2-phenylpropyl Likely solid (analogous to ) Research (e.g., catalysis) Unknown (limited data)
Triphenyltin acetate C₂₀H₁₈O₂Sn 409.07 3 phenyl + acetate Solid (crystalline) Fungicide, biocide High toxicity (neurotoxic)
Triphenylphosphine C₁₈H₁₅P 262.29 3 phenyl Solid (crystalline) Ligand in catalysis Moderate (irritant)
Triphenylsilane C₁₈H₁₆Si 260.40 3 phenyl Liquid or low-melting solid Reducing agent Low (limited hazard data)
  • Steric Effects : The 2-phenylpropyl group in this compound introduces greater steric hindrance compared to Triphenyltin acetate or Triphenylphosphine. This may reduce reactivity in catalytic processes but enhance stability in polymer matrices .
  • Electronic Effects : The electron-donating phenyl groups stabilize the tin center, similar to Triphenylphosphine’s role in stabilizing metal complexes. However, the 2-phenylpropyl group may slightly alter electron density compared to acetate or silane substituents .
  • Physical State : Triphenyltin acetate and this compound are likely solids at room temperature, whereas Triphenylphosphine and Triphenylsilane exhibit lower melting points or liquid states .

Toxicity and Environmental Impact

  • Triphenyltin acetate : Documented as highly toxic, causing neurotoxicity and endocrine disruption. Its use is restricted in many countries .
  • This compound: Toxicity data are unavailable, but organotin compounds generally pose environmental risks due to bioaccumulation. The 2-phenylpropyl group may alter metabolic pathways compared to acetate derivatives .
  • Triphenylphosphine/Silane : Lower acute toxicity but may cause irritation upon prolonged exposure .

Notes

  • The crystal structure data from and physical properties from were extrapolated to infer characteristics of this compound.
  • Toxicity warnings for analogous compounds (e.g., ) underscore the need for caution in handling organotin derivatives.
  • Discrepancies in substituent effects (e.g., acetate vs. phenylpropyl) highlight the importance of structural tailoring for specific applications.

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